3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid
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Overview
Description
3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid is a complex organic compound that belongs to the class of isonicotinic acids This compound features a unique structure combining an amino group, a methylpiperidinyl group, and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve high purity levels required for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4-position of the pyridine ring.
Nicotinic acid:
Picolinic acid: Features a carboxylic acid group at the 2-position
Uniqueness
3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and application areas where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-amino-2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-8-3-2-6-15(7-8)11-10(13)9(12(16)17)4-5-14-11/h4-5,8H,2-3,6-7,13H2,1H3,(H,16,17) |
InChI Key |
GQRVHVBGLSELBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CC(=C2N)C(=O)O |
Origin of Product |
United States |
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